Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of methyl 2-chloroacetamido benzoate, which is then reacted with quinazolin-4-ylsulfanyl acetic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and biofilm inhibition properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial quorum sensing, thereby reducing biofilm formation and virulence . Additionally, it can interfere with cellular pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate: Another quinazoline derivative with similar biological activities.
2-Phenyl-3-substituted quinazolines: Known for their analgesic and anti-inflammatory properties.
2-Methyl-3-substituted quinazolines: Exhibits potent antimicrobial activity.
Uniqueness
Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate is unique due to its specific structural features that allow it to interact with multiple biological targets. Its ability to inhibit quorum sensing and biofilm formation makes it a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C18H15N3O3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(23)13-7-3-5-9-15(13)21-16(22)10-25-17-12-6-2-4-8-14(12)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22) |
InChI Key |
FKTFLDYZYRDFDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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